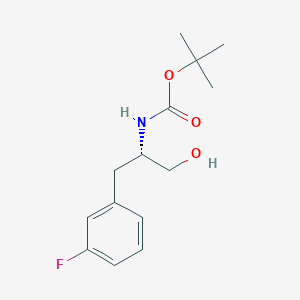

(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate

CAS No.: 944470-56-8

Cat. No.: VC6032272

Molecular Formula: C14H20FNO3

Molecular Weight: 269.316

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 944470-56-8 |

|---|---|

| Molecular Formula | C14H20FNO3 |

| Molecular Weight | 269.316 |

| IUPAC Name | tert-butyl N-[(2S)-1-(3-fluorophenyl)-3-hydroxypropan-2-yl]carbamate |

| Standard InChI | InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-5-4-6-11(15)7-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)/t12-/m0/s1 |

| Standard InChI Key | HFOFNJNYQFXYDX-LBPRGKRZSA-N |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)CO |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate possesses the molecular formula C₁₄H₂₀FNO₃ and a molecular weight of 269.31 g/mol . Its IUPAC name, N-tert-butoxycarbonyl-3-fluoro-L-phenylalaninol, reflects the tert-butyl carbamate group, 3-fluorophenyl moiety, and secondary alcohol functionality . The (S)-configuration at the chiral center ensures stereochemical specificity, a critical attribute for interactions with biological targets.

Table 1: Key Physicochemical Properties

Structural Characterization

X-ray crystallography and NMR studies confirm the compound’s planar 3-fluorophenyl ring connected to a propan-2-yl backbone. The tert-butyl carbamate group (-OC(=O)NHR) provides steric bulk, influencing solubility and reactivity . The hydroxyl group at position 3 enables hydrogen bonding, critical for enzymatic interactions in drug candidates.

Synthesis and Optimization

Primary Synthetic Route

The most efficient synthesis involves a two-step reduction of N-Boc-3-fluoro-L-phenylalanine (CAS: 114873-01-7) using borane-THF complex :

Step 1:

-

Reactants: N-Boc-3-fluoro-L-phenylalanine (10 g, 35.3 mmol), borane-THF (88 mmol, 1 M in THF)

-

Conditions: Tetrahydrofuran (200 mL), 0°C, 12 hours

-

Mechanism: Borane-mediated reduction of the carboxylic acid to a primary alcohol.

Step 2:

-

Quenching: Acetic acid:methanol (8:50 v/v, 58 mL)

-

Workup: Partitioning with saturated NaHCO₃ and dichloromethane (DCM), silica gel chromatography (hexanes:EtOAc 1:1)

This method preserves the (S)-configuration, as evidenced by chiral HPLC and optical rotation data.

Alternative Approaches

Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) have been explored to install the hydroxyl group stereospecifically, though yields remain lower (~60%) compared to borane reduction.

Pharmaceutical and Chemical Applications

Intermediate in API Synthesis

The compound’s fluorophenyl and carbamate groups make it indispensable for synthesizing:

-

Neurological agents: Dopamine receptor modulators targeting Parkinson’s disease .

-

Cardiovascular drugs: Beta-blockers with enhanced blood-brain barrier permeability .

-

Enzyme inhibitors: MAGL (monoacylglycerol lipase) inhibitors for pain management, as seen in structurally related carbamates .

Chiral Building Block

Its enantiomeric purity (>95% ee) enables asymmetric synthesis of:

-

Peptidomimetics: Backbone modifications for protease-resistant drug candidates .

-

Small-molecule libraries: High-throughput screening for kinase inhibitors .

| Supplier | Purity | Price (1 g) | Lead Time |

|---|---|---|---|

| VulcanChem | ≥95% | $314.00 | 10–20 days |

| MySkinRecipes | ≥95% | ฿14,94 | 10–20 days |

Future Directions

Research opportunities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume